N-Dodecyl-N-octadecylglycine
Description
N-Dodecyl-N-octadecylglycine (IUPAC name: Dodecanamide, N-octadecyl) is a branched-chain glycine derivative with a unique amphiphilic structure. Its molecular formula is C₃₀H₆₁NO, and it has a molecular weight of 451.81 g/mol . The compound features a glycine backbone substituted with both dodecyl (C₁₂) and octadecyl (C₁₈) alkyl chains, conferring surfactant-like properties. This structure enhances its solubility in hydrophobic environments while retaining polar interactions via the amide and carboxylate groups.
Properties
CAS No. |
183585-57-1 |
|---|---|
Molecular Formula |
C32H65NO2 |
Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[dodecyl(octadecyl)amino]acetic acid |
InChI |
InChI=1S/C32H65NO2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30-33(31-32(34)35)29-27-25-23-21-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,34,35) |
InChI Key |
LYCCPAFGPOATOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-octadecylglycine typically involves the reaction of glycine with dodecylamine and octadecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-N-octadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: N-alkyl derivatives.
Scientific Research Applications
N-Dodecyl-N-octadecylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature, which helps in solubilizing hydrophobic proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Mechanism of Action
The mechanism of action of N-Dodecyl-N-octadecylglycine primarily involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their solubility. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, facilitating the solubilization and stabilization of these structures .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular properties of N-Dodecyl-N-octadecylglycine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₃₀H₆₁NO | 451.81 | Amide, carboxylate | Branched C₁₂ and C₁₈ alkyl chains |
| N-Lauroylglycine | C₁₄H₂₇NO₃ | 257.37 | Amide, carboxylate | Single C₁₂ chain |
| N-(2-Hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycine HCl | C₂₄H₄₈N₂O₄·HCl | 481.12 (free base) | Amide, hydroxyl, hydrochloride | Ethanolamine-modified glycine backbone |
| N-Dodecylacetamide | Not specified | Not available | Amide | Single C₁₂ chain, acetamide backbone |
Notes:
- N-Lauroylglycine (C₁₄H₂₇NO₃) shares the glycine backbone and amide linkage but lacks the branched alkyl chains, resulting in lower hydrophobicity .
- The hydrochloride derivative (C₂₄H₄₈N₂O₄·HCl) incorporates polar hydroxyl and amine groups, enhancing water solubility compared to purely alkyl-substituted variants .
- N-Dodecylacetamide’s structure (if confirmed) would differ by replacing the glycine carboxylate with an acetyl group, altering its ionic character .
Physicochemical Properties
- Hydrophobicity : this compound’s long alkyl chains (C₁₂ and C₁₈) make it significantly more hydrophobic than N-Lauroylglycine (C₁₂ only). This property is critical in applications like micelle formation or lipid bilayer interactions .
- Solubility : The hydrochloride derivative (C₂₄H₄₈N₂O₄·HCl) shows improved aqueous solubility due to ionic interactions, whereas this compound is likely soluble in organic solvents like chloroform or DMSO .
- Thermal Stability : Branched alkyl chains in this compound may reduce melting points compared to linear analogs, as seen in similar surfactants .
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